

# Application Note: A Proposed HPLC-UV Method for the Quantification of Primidolol

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Compound of Interest		
Compound Name:	Primidolol	
Cat. No.:	B1678104	Get Quote

#### Introduction

**Primidolol** is a beta-adrenergic receptor antagonist used in the management of hypertension. [1][2] Accurate and reliable quantification of **Primidolol** in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceuticals due to its specificity, sensitivity, and accuracy.[3] This application note describes a proposed, robust HPLC-UV method for the development and validation of a quantitative analysis of **Primidolol**. As no specific validated HPLC-UV method for **Primidolol** was found in the public domain, this document provides a comprehensive protocol to guide researchers and analytical scientists in developing and validating such a method in their laboratories. The method is designed to be compliant with the International Council on Harmonisation (ICH) guidelines for analytical method validation.[4]

#### Physicochemical Properties of **Primidolol**

Chemical Formula: C17H23N3O4[5]

Molar Mass: 333.388 g·mol-1[1]

Appearance: Solid[6]

Solubility: Soluble in DMSO[6]



## **Proposed HPLC-UV Method Parameters**

A reverse-phase HPLC method is proposed for the quantification of **Primidolol**. The initial parameters are based on the physicochemical properties of the molecule and general chromatographic principles.

Parameter	Proposed Condition
Instrument	High-Performance Liquid Chromatography system with a UV-Vis Detector
Column	C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0, 20mM) (40:60 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	275 nm
Injection Volume	20 μL
Column Temperature	30 °C
Run Time	10 minutes

## **Experimental Protocols**

- 1. Preparation of Solutions
- Phosphate Buffer (pH 3.0, 20mM): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid.
- Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.0, 20mM) in a ratio of 40:60 (v/v). Filter through a 0.45  $\mu$ m membrane filter and degas.
- Standard Stock Solution of **Primidolol** (100 μg/mL): Accurately weigh 10 mg of **Primidolol** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.



- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 μg/mL).
- 2. Sample Preparation (for a hypothetical tablet formulation)
- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Primidolol and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
- Dilute to volume with the mobile phase and mix well.
- Filter the solution through a 0.45 µm syringe filter.
- Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
- 3. Method Validation Protocol

The developed method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:

- System Suitability: Inject the standard solution (e.g., 20 µg/mL) six times. The %RSD for the peak area and retention time should be less than 2.0%. The theoretical plates should be more than 2000, and the tailing factor should be less than 2.0.
- Specificity: Analyze the drug substance, a placebo sample, and a spiked placebo sample to demonstrate that there is no interference from excipients at the retention time of **Primidolol**.
- Linearity: Prepare and inject a series of at least five concentrations of Primidolol (e.g., 1, 5, 10, 20, 50 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.



Accuracy (% Recovery): Perform recovery studies by spiking a known amount of **Primidolol** standard into a placebo sample at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

#### Precision:

- Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The %RSD should be less than 2.0%.
- Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts. The %RSD should be less than 2.0%.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 \* σ/S; LOQ = 10 \* σ/S).
- Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, column temperature by ±2°C) and assess the impact on the results. The system suitability parameters should remain within the acceptable limits.

## **Hypothetical Quantitative Data Summary**

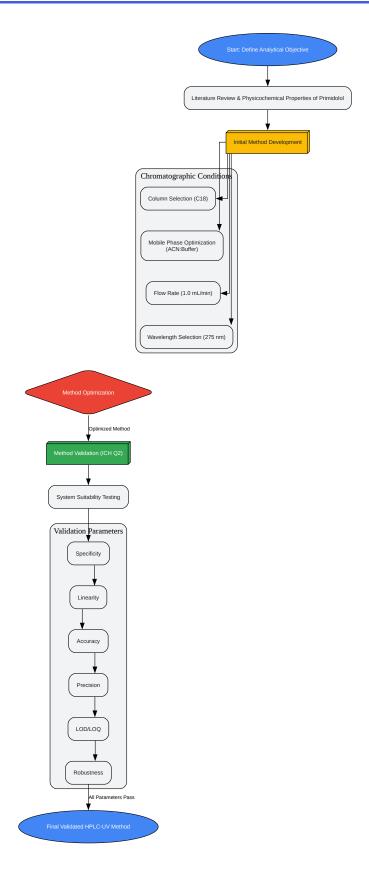
The following table summarizes the expected results from the method validation experiments.



Validation Parameter	Acceptance Criteria	Hypothetical Result
System Suitability		
- %RSD of Peak Area	 ≤ 2.0%	0.8%
- %RSD of Retention Time	≤ 2.0%	0.5%
- Tailing Factor	≤ 2.0	1.2
- Theoretical Plates	> 2000	6500
Linearity		
- Range	-	1 - 50 μg/mL
- Correlation Coefficient (r²)	≥ 0.999	0.9995
Accuracy (% Recovery)	98.0 - 102.0%	99.5% - 101.2%
Precision (%RSD)		
- Repeatability	<u></u>	0.9%
- Intermediate Precision	≤ 2.0%	1.3%
Sensitivity		
- LOD	-	0.1 μg/mL
- LOQ	-	0.3 μg/mL
Robustness	System suitability passes	No significant impact on results

## **Visualizations**





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Caption: Workflow for the development and validation of an HPLC-UV method for **Primidolol**.



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